N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c22-16-8-7-12(20-18(23)11-13-4-3-9-24-13)10-14(16)19-21-15-5-1-2-6-17(15)25-19/h1-10,22H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWVDQNQEVUBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CC4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Production of reduced phenyl or thiophene derivatives.
Substitution: Introduction of various functional groups at specific positions on the benzothiazole or thiophene rings.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties[_{{{CITATION{{{_2{Synthesis, Structure and Antifungal Activity of New 3-(5-Aryl-1,3,4 ....
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound's unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed biological activities.
Comparison with Similar Compounds
Thiophene vs. Naphthalene/Oxy Substituents
- Compound 3 (N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide): Replacing the thiophene with a naphthalen-2-yloxy group reduces electron density and alters π-π stacking interactions. Exhibits immunoproteasome inhibition (IC₅₀ = 11.84 ± 1.63 μM) but low cell viability (9%), suggesting higher toxicity compared to the target compound .
- Target Compound :
Benzothiazole vs. Benzoxazole Core
Trifluoromethyl Substitution
- Compound 20 (2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide):
Key Findings :
- The target compound’s thiophene and hydroxyl groups enhance environmental sensing but limit direct enzyme inhibition compared to bulkier analogues (e.g., naphthalene derivatives) .
- Tacrine-Benzothiazole hybrids exhibit superior neuroactivity due to dual-targeting (cholinesterase and amyloid-beta) but face synthetic complexity .
Physicochemical Properties
| Property | Target Compound | 2-(Benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | N-(4-Biphenylyl-1,3-thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide |
|---|---|---|---|
| Molecular Weight | ~350 g/mol | 462.6 g/mol | 443.5 g/mol |
| Solubility | Moderate (polar solvents) | Low (hydrophobic core) | Low (rigid aromatic groups) |
| Melting Point | Not reported | Not reported | 220–225°C |
| Fluorescence | Strong (ESIPT-active) | Weak | None |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 410.48 g/mol. Its structure features a benzo[d]thiazole moiety, which is known for its biological activity, along with a hydroxyphenyl group and a thiophenyl acetamide linkage.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. In vitro studies have demonstrated that compounds with similar structures exhibit significant AChE inhibitory activity, which could be beneficial for cognitive enhancement in neurodegenerative disorders .
- Antimicrobial Activity : The compound's structural components suggest potential efficacy against pathogens. For instance, derivatives with benzo[d]thiazole cores have been studied for their ability to inhibit the DprE1 enzyme in Mycobacterium tuberculosis, disrupting cell wall biosynthesis and leading to bacterial death.
Table 1: Summary of Biological Activities
Case Studies
- Alzheimer's Disease Research : A study focused on synthesizing derivatives similar to this compound reported promising results in AChE inhibition, suggesting that such compounds could lead to new treatments for Alzheimer's disease .
- Tuberculosis Treatment : Another investigation highlighted the compound's ability to inhibit the growth of Mycobacterium tuberculosis by targeting the DprE1 enzyme, providing a potential avenue for developing new anti-tuberculosis drugs.
- COX-2 Inhibition : Research into anti-inflammatory properties revealed that certain derivatives demonstrated significant inhibition of COX-2, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
